Zarzissine

Vue d'ensemble

Description

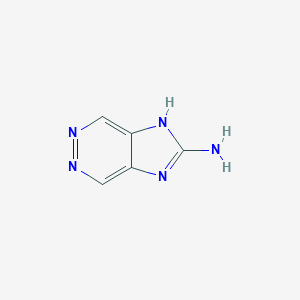

Zarzissine is a organonitrogen heterocyclic compound that is 1H-imidazo[4,5-d]pyridazine substituted by an amino group at position 2. A guanidine alkaloid isolated from Anchinoe paupertas, it exhibits cytotoxic activity against human and murine tumor cell lines. It has a role as a metabolite and an antineoplastic agent. It is a member of guanidines, an alkaloid and an organonitrogen heterocyclic compound.

Applications De Recherche Scientifique

Cytotoxicity Against Tumor Cell Lines : Zarzissine has shown cytotoxicity against human and murine tumor cell lines. This was first identified in a study by Bouaicha et al. (1994), where this compound was isolated and characterized, demonstrating its potential as an anti-cancer agent (Bouaicha, Amade, Puel, & Roussakis, 1994).

Structural Revision and Synthesis : Further research by Wan, Woo, & Snyder (2001) involved the synthesis of this compound and a revision of its structural composition. This study contributed to a better understanding of this compound's chemical structure and the development of methods for its synthesis (Wan, Woo, & Snyder, 2001).

Drug Discovery and Development : General research on drug discovery, which encompasses the development of compounds like this compound, highlights the interdisciplinary nature and complexity of the process. This broader context helps understand how this compound could be further developed and utilized in pharmacological applications (Drews, 2000).

Safety and Hazards

Mécanisme D'action

Target of Action

Zarzissine is a guanidine alkaloid isolated from the Mediterranean sponge Anchinoe paupertas . It exhibits cytotoxic activity against human and murine tumor cell lines . .

Mode of Action

Its cytotoxic activity suggests that it may interact with cellular components in a way that inhibits the growth or survival of tumor cells

Biochemical Pathways

Its cytotoxic activity indicates that it likely affects pathways related to cell growth and survival

Result of Action

This compound exhibits cytotoxic activity against human and murine tumor cell lines . This suggests that it may induce cell death or inhibit cell growth in these cell lines.

Analyse Biochimique

Biochemical Properties

Zarzissine interacts with various biomolecules in biochemical reactions. It is a guanidine alkaloid, indicating that it can form hydrogen bonds with other molecules, potentially influencing the function of enzymes and proteins

Cellular Effects

This compound has been found to exhibit cytotoxic activity against three cell lines, namely, murine leukemia (P-388), human nasopharyngeal carcinoma (KB), and human lung carcinoma (NSCLC-N6) This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Its cytotoxic activity suggests that it may interact with biomolecules at the molecular level, potentially involving binding interactions, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

1H-imidazo[4,5-d]pyridazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-5-9-3-1-7-8-2-4(3)10-5/h1-2H,(H3,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYBPEINWQQOFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=N1)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166939 | |

| Record name | Zarzissine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160568-14-9 | |

| Record name | 1H-Imidazo[4,5-d]pyridazin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160568-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zarzissine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160568149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zarzissine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of Zarzissine and what is its chemical structure?

A1: this compound was first isolated from the Mediterranean sponge Anchinoe paupertas []. It is a 4,5-guanidino-pyridazine compound []. Although its complete structure elucidation was not detailed in the provided abstracts, one study mentions the use of various 2D NMR techniques in determining its structure [].

Q2: Besides Anchinoe paupertas, are there any other known sources of this compound?

A3: Yes, this compound has been identified in other organisms. It was found in the seeds of the plant Oroxylum indicum [] and the pollen of the plant Typha angustifolia L. []. Interestingly, this marked the first isolation of this compound from Typha angustifolia L. pollen and the Oroxylum genus [, ].

Q3: Has the chemical synthesis of this compound been explored?

A4: While not explicitly described in the provided abstracts, one study title suggests investigations into the dienophilicity of imidazole in inverse electron demand Diels-Alder reactions, specifically mentioning this compound's structure [, ]. This suggests potential synthetic routes for this compound that could be further explored.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Acetylfuro[3,2-c]pyridine](/img/structure/B62566.png)